![molecular formula C22H20N2O3 B4237914 N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide](/img/structure/B4237914.png)
N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide
Overview
Description
N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide, also known as MNPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPA is a synthetic compound that belongs to the class of naphthamide derivatives.
Mechanism of Action
The mechanism of action of N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide is not yet fully understood. However, studies have shown that N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide inhibits the activity of certain enzymes and proteins that are involved in the regulation of various cellular processes. This inhibition can lead to the suppression of cell growth and proliferation, making N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide a potential anticancer agent.
Biochemical and Physiological Effects:
N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide can inhibit the growth of cancer cells, reduce inflammation, and prevent the formation of biofilms. In vivo studies have also shown that N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide can reduce tumor growth and metastasis in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide is its versatility in various scientific research fields. N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide can be used as a starting material for the synthesis of other compounds, making it a valuable tool for drug discovery. However, one of the limitations of N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide. One potential area of research is the development of N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide-based drug candidates for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide, which can help to identify new targets for drug development. Additionally, further studies are needed to evaluate the safety and toxicity of N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide in vivo.
Scientific Research Applications
N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide is in the development of new drug candidates. N-[3-(4-morpholinylcarbonyl)phenyl]-1-naphthamide has been shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a promising candidate for the treatment of various diseases.
properties
IUPAC Name |
N-[3-(morpholine-4-carbonyl)phenyl]naphthalene-1-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c25-21(20-10-4-6-16-5-1-2-9-19(16)20)23-18-8-3-7-17(15-18)22(26)24-11-13-27-14-12-24/h1-10,15H,11-14H2,(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCRXZLDINGLRFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC4=CC=CC=C43 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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